5-bromoquinolin-7-ol hydrobromide
Description
5-Bromoquinolin-7-ol hydrobromide is a quinoline derivative featuring a bromine atom at the 5-position and a hydroxyl group at the 7-position of the quinoline ring. As a hydrobromide salt, it exhibits enhanced water solubility compared to its free base form, a characteristic common to hydrobromide salts due to their ionic nature .
Properties
IUPAC Name |
5-bromoquinolin-7-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-8-4-6(12)5-9-7(8)2-1-3-11-9;/h1-5,12H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCYDSPCBAFMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)O)N=C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413899-65-5 | |
| Record name | 5-bromoquinolin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromoquinolin-7-ol hydrobromide typically involves the bromination of quinolin-7-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-7-one derivatives.
Reduction: Reduction reactions can convert it to 5-aminoquinolin-7-ol.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolin-7-one derivatives.
Reduction: 5-Aminoquinolin-7-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromoquinolin-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Similar Quinoline Derivatives
Positional Isomerism
- 5-Bromoquinolin-7-ol Hydrobromide: Bromine at position 5, hydroxyl at position 7, with a hydrobromide counterion.
- 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid: Bromine at position 5, hydroxyl at position 8, and a carboxylic acid at position 7 .
Functional Group Variations
- The hydrobromide salt in the target compound enhances polarity and solubility compared to neutral analogs.
Physicochemical Properties
| Property | This compound | 7-Bromoquinolin-5-ol | 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid |
|---|---|---|---|
| Molecular Formula | C₉H₇Br₂NO | C₉H₆BrNO | C₁₀H₆BrNO₃ |
| Molecular Weight (g/mol) | 305.01 | 224.06 | 268.07 |
| Solubility | High (water, due to HBr salt) | Moderate (polar solvents) | High (water, due to -COOH) |
| Key Features | Ionic, water-soluble | Fluorescence potential | Metal chelation, antimicrobial activity |
Pharmaceutical Relevance
- This compound: Likely used in drug synthesis for improved bioavailability. Hydrobromide salts are common in APIs for enhanced stability and solubility .
- 7-Bromoquinolin-5-ol: Investigated for fluorescence applications and as a scaffold in medicinal chemistry .
- 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid: Utilized in metal chelation and antimicrobial agent development .
Data Tables Summarizing Key Attributes
Table 1: Structural and Functional Comparison
| Compound | Substituent Positions | Functional Groups | Salt Form |
|---|---|---|---|
| This compound | Br (5), OH (7) | Hydroxyl, Bromine | Hydrobromide |
| 7-Bromoquinolin-5-ol | Br (7), OH (5) | Hydroxyl, Bromine | None |
| 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid | Br (5), OH (8), COOH (7) | Carboxylic acid, Hydroxyl, Bromine | None |
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